molecular formula C8H8OS B057868 5,6-Dihydrobenzo[b]thiophen-7(4H)-one CAS No. 1468-84-4

5,6-Dihydrobenzo[b]thiophen-7(4H)-one

Cat. No.: B057868
CAS No.: 1468-84-4
M. Wt: 152.22 g/mol
InChI Key: JEJQJCKVMQVOHZ-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[b]thiophen-7(4H)-one is a versatile and valuable bicyclic building block in organic synthesis and medicinal chemistry. This compound features a ketone group fused to a dihydrothiophene ring, which is itself part of a partially saturated benzothiophene system. This unique structure makes it a privileged scaffold for the construction of more complex heterocyclic molecules. Its primary research value lies in its role as a key synthetic intermediate in the development of novel pharmacologically active compounds, particularly in the areas of kinase inhibitors, GPCR ligands, and other central nervous system (CNS)-targeted therapeutics. The molecule's mechanism of action is not intrinsic but is defined by the final compound into which it is incorporated; it serves as a critical structural motif that can influence the pharmacokinetics, binding affinity, and selectivity of drug candidates. Researchers utilize this ketone for further functionalization via reactions at the carbonyl group (e.g., reduction, Grignard addition, condensation to form imines or hydrazones) and for elaboration of the saturated ring. It is also a fundamental precursor in materials science for the synthesis of organic semiconductors and novel electron-donor materials due to the electronic properties of the thiophene moiety. Supplied with high purity and characterized by rigorous analytical methods, this compound is an essential tool for advancing projects in drug discovery pipelines and the development of advanced organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-1-benzothiophen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJQJCKVMQVOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438816
Record name 5,6-Dihydro-1-benzothiophen-7(4H)-one
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1468-84-4
Record name 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
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Record name 5,6-Dihydro-1-benzothiophen-7(4H)-one
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Record name 4,5,6,7-tetrahydro-1-benzothiophen-7-one
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Advanced Synthetic Methodologies for 5,6 Dihydrobenzo B Thiophen 7 4h One and Its Derivatives

Cyclization Strategies for the Formation of the Dihydrobenzothiophene Core

The formation of the bicyclic dihydrobenzothiophene structure is a critical step in the synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one. This is typically achieved through cyclization reactions that form the fused cyclohexane (B81311) ring onto the thiophene (B33073) core.

Intramolecular cyclization, specifically through Friedel-Crafts acylation, is a prominent method for constructing the dihydrobenzothiophene core. This approach involves a precursor molecule containing both the thiophene ring and a reactive acyl group, typically a carboxylic acid or its derivative. For instance, the cyclization of 4-(thien-3-yl)butyric acid can yield this compound. lookchem.com This reaction is often promoted by strong acids or Lewis acids that facilitate the electrophilic attack of the acyl group onto the thiophene ring. univaq.it

A common reagent for this transformation is polyphosphoric acid (PPA), which serves as both the catalyst and the solvent. The reaction involves heating the precursor, such as 4-(2-thienyl)butyric acid, in PPA to induce intramolecular acylation and form the desired tricyclic ketone. researchgate.net

Table 1: Examples of Intramolecular Annulation Reactions

While less common for this specific ketone, intermolecular strategies can be employed to build analogous heterocyclic systems. These methods involve the reaction of a thiophene derivative with a suitable cyclic ketone precursor. The Gewald reaction, for example, is a well-known multicomponent reaction that can produce substituted aminothiophenes from a ketone or aldehyde, a nitrile, and elemental sulfur. While not a direct route to the title compound, it demonstrates the principle of building the thiophene ring onto a pre-existing carbocyclic structure.

Functionalization of Precursors for Regioselective Synthesis

The regioselective synthesis of this compound and its derivatives heavily relies on the strategic functionalization of precursor molecules. This ensures that the subsequent cyclization and modification steps occur at the desired positions.

Friedel-Crafts acylation is a fundamental method for introducing acyl groups to thiophene rings, which can then be elaborated into the final ketone. tsijournals.comyoutube.com This electrophilic aromatic substitution typically uses an acylating agent like an acid anhydride (B1165640) or acyl halide in the presence of a Lewis acid catalyst. google.comlibretexts.org The choice of catalyst is crucial, as traditional catalysts like aluminum chloride can cause resinification of the thiophene reactant. google.com Milder and more efficient solid-acid catalysts, such as Hβ zeolite, have been shown to give excellent yields of acetylated thiophenes with high conversion rates. tsijournals.com

Alkylation of thiophenes, another Friedel-Crafts type reaction, can be used to introduce the necessary carbon side chain prior to cyclization. libretexts.org Catalysts like boron trifluoride have been found to be effective for alkylating thiophenes without causing significant polymerization. google.com

Table 2: Acylation of Thiophene

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and constructing complex aromatic ketones. rsc.org These methods offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, for example, can be used to couple bromothiophenes with boronic acids to introduce various substituents. semanticscholar.orgyoutube.comnih.gov This strategy is particularly useful for synthesizing functionalized thiophene precursors.

Recent advancements have also led to palladium-catalyzed methods for the oxidative coupling of two arenes and carbon monoxide to generate ketones, providing a direct route to aryl ketones. rsc.org Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation presents a novel approach for C-H bond functionalization at the β-position of thiophenes, allowing for the construction of complex C-C bonds. researchgate.net

Table 3: Palladium-Catalyzed Reactions for Thiophene Functionalization

Sustainable and Catalytic Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and green methodologies. In the context of synthesizing dihydrobenzothiophenone and related structures, this involves using recoverable and regenerable solid catalysts to replace conventional homogeneous catalysts that often generate toxic waste. tsijournals.com

Lewis Acid-Catalyzed Cyclocondensation Systems (e.g., SnCl4, ZnCl2)

Lewis acid catalysis plays a pivotal role in promoting cyclocondensation reactions, particularly intramolecular Friedel-Crafts acylations, to construct fused ring systems. While direct examples for the synthesis of this compound are not extensively documented, the synthesis of analogous cyclic ketones, such as tetralones, provides a strong precedent for this approach. rsc.orgsigmaaldrich.comnih.govmasterorganicchemistry.com

The general strategy involves the activation of a carboxylic acid or its derivative, attached to a thiophene core, by a Lewis acid to generate a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic attack on the thiophene ring, followed by rearomatization, to afford the desired cyclic ketone.

Tin(IV) Chloride (SnCl4) and Zinc Chloride (ZnCl2) as Catalysts:

Both SnCl4 and ZnCl2 are powerful Lewis acids capable of facilitating such transformations. The choice of catalyst can be crucial and often depends on the specific substrate and desired reaction conditions.

SnCl4: Known for its strong Lewis acidity, SnCl4 is effective in activating even moderately reactive substrates.

ZnCl2: While a milder Lewis acid compared to SnCl4, ZnCl2 offers advantages in terms of cost-effectiveness and lower moisture sensitivity, making it a practical choice for certain applications.

A plausible reaction pathway for the synthesis of this compound via a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation is depicted below. The starting material would be a 3-(thiophen-2-yl)propanoic acid derivative.

Table 1: Plausible Lewis Acid-Catalyzed Synthesis of this compound

StepDescription
1 Coordination of the Lewis acid (e.g., SnCl4 or ZnCl2) to the carbonyl oxygen of the acyl chloride (prepared from the corresponding carboxylic acid).
2 Formation of a highly reactive acylium ion intermediate.
3 Intramolecular electrophilic attack of the acylium ion on the electron-rich thiophene ring at the C3 position.
4 Deprotonation to restore aromaticity and yield the final product, this compound.

Detailed research findings on the direct application of this method to the target molecule are limited, highlighting an area ripe for further investigation. However, the well-established utility of Lewis acids in the synthesis of structurally similar fused ketones strongly supports the feasibility of this synthetic route.

Metal-Catalyzed (e.g., Ni-catalyzed, Cu-catalyzed) and Organocatalytic Transformations

Modern synthetic chemistry increasingly relies on metal-catalyzed and organocatalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Transformations:

Nickel and copper catalysts have emerged as powerful tools for the construction of carbon-sulfur and carbon-carbon bonds, which are essential for the synthesis of thiophene-containing heterocycles. While specific applications to this compound are not widely reported, related syntheses of benzo[b]thiophenes provide valuable insights. For instance, copper-catalyzed domino reactions involving radical cyclization have been developed for the synthesis of multi-substituted benzo[b]thiophenes. nih.gov Such strategies could potentially be adapted for the synthesis of the target ketone.

Nickel-catalyzed electrochemical methods have also been explored for the synthesis of dihydro-benzo[b]thiophene derivatives, showcasing the versatility of nickel in mediating complex cyclizations. researchgate.net

Organocatalytic Transformations:

Organocatalysis offers a metal-free alternative for the construction of complex molecules. Asymmetric organocatalysis, in particular, has revolutionized the synthesis of chiral compounds. For the synthesis of tetrahydrothiophenes, organocatalytic domino reactions, such as Michael-aldol sequences, have been successfully employed to create highly functionalized and optically active products with excellent enantioselectivities. researchgate.net

While a direct organocatalytic route to this compound is yet to be established, the principles of enamine and iminium ion catalysis, which are central to organocatalysis, could be applied to the asymmetric functionalization of the pre-formed ketone or to the development of novel cyclization strategies. For example, an organocatalytic enantioselective α-fluorination of cyclic ketones has been demonstrated, a technique that could be applied to chiral derivatives of the target molecule. princeton.edu

Photoredox Catalysis in Ketone Synthesis

Visible-light photoredox catalysis has gained prominence as a mild and powerful tool for the formation of challenging chemical bonds. This methodology relies on the generation of radical intermediates under gentle irradiation, enabling transformations that are often difficult to achieve through traditional thermal methods.

While the direct photoredox synthesis of this compound has not been specifically described, the synthesis of analogous tetralones via photoredox-catalyzed reactions serves as an excellent conceptual blueprint. organic-chemistry.org For instance, a proton-coupled electron transfer mediated by an organic photoredox catalyst has been utilized for the ring expansion of cyclopropanols to furnish 1-tetralone (B52770) derivatives. organic-chemistry.org

Another relevant approach is the photoredox-catalyzed intramolecular arene alkylation, which allows for the synthesis of various fused, partially saturated cyclic cores. organic-chemistry.org Adapting such a strategy to a thiophene-containing substrate could provide a novel and efficient entry to the this compound scaffold.

Furthermore, photoredox-catalyzed radical cyclizations of alkene-substituted β-ketoesters have been developed for the regio- and stereoselective synthesis of polyfunctionalized cyclopentanones, highlighting the potential of this technology in constructing cyclic ketone systems. nih.gov A visible-light-driven synthesis of substituted benzo[b]thiophenes using an organophotoredox catalyst has also been reported, proceeding via an intramolecular C-S bond formation. nih.gov

Table 2: Analogous Photoredox-Catalyzed Reactions for Cyclic Ketone Synthesis

Reaction TypeCatalyst SystemProduct TypePotential Application for Target Molecule
Ring Expansion of CyclopropanolsOrganic Photoredox Catalyst1-TetralonesSynthesis from a thiophene-substituted cyclopropanol (B106826) precursor.
Intramolecular Arene AlkylationOrganic Photoredox CatalystFused Saturated RingsCyclization of a thiophene derivative with a suitable radical precursor side chain.
Radical Cyclization of β-KetoestersPhotocatalyst and Co-catalystPolyfunctionalized CyclopentanonesConstruction of the cyclic ketone ring with potential for further functionalization.

Stereoselective Synthesis of Chiral this compound Analogues

The development of methods for the stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its three-dimensional structure. While the stereoselective synthesis of this compound itself is not extensively documented, advances in asymmetric catalysis provide a clear roadmap for accessing its chiral analogues.

Organocatalysis stands out as a particularly powerful strategy for the enantioselective synthesis of cyclic compounds. Chiral phosphoric acids, for example, have been used in the enantioselective synthesis of inherently chiral seven-membered rings through the condensation of cyclic ketones. researchgate.netnih.govscilit.com This approach could potentially be adapted for the desymmetrization of a prochiral precursor to a chiral this compound derivative.

Furthermore, asymmetric domino reactions, such as the double Michael reaction, have been developed for the stereoselective synthesis of highly functionalized tetrahydrothiophenes bearing multiple stereocenters, including quaternary ones. nih.gov These methodologies could be employed to construct the thiophene-containing ring system with high stereocontrol, which could then be further elaborated to the desired chiral ketone.

The asymmetric synthesis of chiral tetrahydrothiophenes has also been achieved through the desymmetrization of oxetanes using a chiral Brønsted acid catalyst, leading to products with all-carbon quaternary stereocenters in excellent enantioselectivities. nsf.gov

Table 3: Potential Strategies for Stereoselective Synthesis of Chiral Analogues

Catalytic SystemReaction TypeKey Feature
Chiral Phosphoric AcidAsymmetric Condensation/CyclizationEnantioselective formation of the cyclic ketone from a prochiral precursor.
Chiral Amine/ThioureaAsymmetric Domino ReactionStereocontrolled construction of the tetrahydrothiophene (B86538) ring with multiple stereocenters.
Chiral Brønsted AcidAsymmetric DesymmetrizationCreation of chiral quaternary centers in the synthesis of the tetrahydrothiophene core.

Elucidation of Reaction Mechanisms and Kinetics in 5,6 Dihydrobenzo B Thiophen 7 4h One Synthesis and Transformations

Detailed Mechanistic Investigations of Cyclocondensation Processes (e.g., Amino Alcohol, Imine, and Enamino Intermediates)

The formation of the 5,6-Dihydrobenzo[b]thiophen-7(4H)-one scaffold typically proceeds via cyclocondensation reactions, where the thiophene (B33073) ring is constructed onto a pre-existing cyclohexane-based framework. While direct and exhaustive mechanistic studies for this specific ketone are not widely documented, valuable insights can be drawn from analogous, well-established transformations such as the Gewald synthesis of 2-aminothiophenes.

A plausible synthetic route to this compound involves the reaction of a 1,3-cyclohexanedione (B196179) with a suitable sulfur-containing C2 synthon, such as an α-mercaptoaldehyde or its synthetic equivalent. The mechanism is thought to proceed through several key stages involving reactive intermediates.

Initially, the 1,3-cyclohexanedione, which predominantly exists in its more stable enol tautomer, can be activated. In the presence of a basic catalyst, it can form a nucleophilic enolate. Alternatively, with an amine catalyst, it can generate an enamine intermediate. These nucleophilic species are primed to react with an electrophilic sulfur-containing partner.

The subsequent step involves a nucleophilic attack from the enolate or enamine onto the electrophilic carbon of the sulfur synthon. This is followed by an intramolecular cyclization, where the sulfur atom attacks one of the carbonyl groups of the cyclohexanedione moiety. The final step of the sequence is a dehydration reaction, which leads to the formation of the aromatic thiophene ring fused to the six-membered ring, yielding the target ketone.

Although the direct isolation and characterization of amino alcohol, imine, or enamino intermediates in the synthesis of this compound are challenging and not extensively reported, their transient formation is strongly inferred from the general mechanistic principles governing the synthesis of fused heterocyclic systems.

Regioselectivity and Stereoselectivity Control in Carbon-Carbon Bond Formation

The control of regioselectivity is a paramount consideration in the synthesis of substituted derivatives of this compound, especially when employing unsymmetrical starting materials. The initial carbon-carbon bond-forming event, often a condensation reaction, dictates the substitution pattern on the newly formed thiophene ring.

For instance, when a substituted 1,3-cyclohexanedione is used, the initial formation of the enol, enolate, or enamine can occur at two distinct positions, potentially leading to a mixture of regioisomeric products. The outcome of this step can be steered by several factors:

FactorInfluence on Regioselectivity
Steric Hindrance Bulky substituents on the cyclohexane (B81311) ring can direct the reaction towards the less sterically encumbered position.
Electronic Effects The presence of electron-donating or electron-withdrawing groups can alter the acidity of the α-protons, thereby favoring the formation of one enolate over the other.
Reaction Conditions The choice of base, solvent, and temperature can be manipulated to favor either the kinetically or thermodynamically controlled product of the initial condensation.

Stereoselectivity becomes a critical issue when the synthesis involves the creation of new stereocenters or when chiral starting materials are used. The synthesis of enantiomerically enriched derivatives of this compound can be approached through several strategies, including the use of chiral auxiliaries, chiral catalysts, or by leveraging the stereochemistry of the starting material to direct the formation of new stereocenters. While these are established principles in asymmetric synthesis, their specific application to the target molecule is an area that warrants further investigation.

Computational and Experimental Approaches for Reaction Pathway Elucidation

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to unravel complex reaction mechanisms. For the synthesis of this compound, DFT calculations can provide deep insights into the reaction pathway by:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the reaction.

Predicting Selectivity: Comparing the activation barriers for competing pathways to predict the regiochemical and stereochemical outcomes.

Investigating Catalytic Cycles: Modeling the interaction of catalysts with the reacting species to understand how they accelerate the reaction and influence its selectivity.

Complementary to computational methods, various experimental techniques are employed to gather evidence for proposed reaction mechanisms:

Experimental ApproachInformation Gained
Isolation of Intermediates The trapping and structural characterization of reaction intermediates provide direct proof of their existence on the reaction pathway.
Isotopic Labeling By using isotopically labeled reactants, the fate of specific atoms can be traced throughout the reaction, confirming bond-forming and bond-breaking events.
In-situ Spectroscopy Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of species present in the reaction mixture, including transient intermediates.

While DFT studies have been applied to various benzo[b]thiophene systems, dedicated computational analyses for the formation of this compound are not yet prevalent in the scientific literature.

Kinetic Studies of Rate-Determining Steps in Synthetic Sequences

The RDS can be identified through a series of kinetic experiments:

Rate Law Determination: By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rates, the rate law can be established, which reveals the molecularity of the RDS.

Kinetic Isotope Effect (KIE): Measuring the change in reaction rate upon isotopic substitution at a position involved in bond cleavage or formation in the RDS can provide strong evidence for the nature of this step.

Temperature Dependence Studies: The activation parameters of the reaction, such as the activation energy (Ea), can be determined by studying the effect of temperature on the reaction rate, providing further insights into the transition state of the RDS.

Currently, there is a notable absence of specific kinetic data for the synthesis of this compound in published literature. Such studies would be invaluable for a more complete understanding of its formation and for the rational design of improved synthetic methods.

Advanced Spectroscopic and Diffraction Based Characterization of 5,6 Dihydrobenzo B Thiophen 7 4h One

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5,6-Dihydrobenzo[b]thiophen-7(4H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

While specific experimental spectra for this compound are not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on its structure. The molecule contains a thiophene (B33073) ring, an α,β-unsaturated ketone, and a saturated cyclohexene (B86901) ring moiety.

¹H NMR: Protons on the thiophene ring (H-2 and H-3) would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the saturated carbons (H-4, H-5, H-6) would be found in the aliphatic region, likely between 2.0 and 3.5 ppm. The protons at C-5 would likely be a multiplet around 2.2-2.6 ppm, while the protons at C-4 and C-6, being adjacent to the thiophene ring and the carbonyl group respectively, would show distinct triplet or multiplet signals.

¹³C NMR: The carbonyl carbon (C-7) would exhibit a characteristic signal in the downfield region, typically >190 ppm. The carbons of the thiophene ring (C-2, C-3, C-3a, C-7a) would resonate in the aromatic region (120-150 ppm). The aliphatic carbons (C-4, C-5, C-6) would appear in the upfield region (20-40 ppm).

Two-dimensional techniques would be used to confirm these assignments:

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the thiophene ring, the carbonyl group, and the saturated ring. For instance, correlations from the H-4 protons to carbons C-5 and C-7a would be expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~7.5-7.8 (d)~125-130
3~7.1-7.4 (d)~122-127
3a-~135-140
4~3.0-3.3 (t)~25-30
5~2.2-2.6 (m)~22-27
6~2.8-3.1 (t)~35-40
7-~190-195
7a-~145-150

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₈H₈OS. uni.lu

The monoisotopic mass calculated for this formula is 152.02959 Da. uni.lu HRMS analysis would aim to find a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that matches this calculated value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₈OS
Calculated Monoisotopic Mass152.02959 Da
Predicted [M+H]⁺153.03687 m/z
Predicted [M+Na]⁺175.01881 m/z

Data sourced from PubChem. uni.lu

Fragmentation Analysis: The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, under electron impact (EI) ionization, the following fragmentation pathways are plausible:

Loss of CO: A common fragmentation for ketones is the neutral loss of a carbon monoxide molecule (28 Da), which would result in a fragment ion at m/z 124.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group (C6-C7 bond) could lead to the loss of a C₃H₅ radical, although other pathways are more likely.

Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring can undergo a characteristic RDA fragmentation. This would involve the cleavage of the C4-C5 and C6-C7a bonds, leading to the loss of ethene (C₂H₄, 28 Da) and resulting in a fragment ion at m/z 124. This pathway is often observed in cyclic ketones.

Cleavage of the Thiophene Ring: Fragmentation could also involve the breakdown of the stable thiophene ring, leading to fragments corresponding to the loss of CHS or other sulfur-containing species.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

C=O Stretch: The most intense and characteristic peak in the IR spectrum would be the carbonyl (C=O) stretching vibration. As it is part of an α,β-unsaturated ketone system, this band is expected to appear in the range of 1660-1685 cm⁻¹.

C=C Stretch: The stretching vibration of the C=C double bond in the thiophene ring and the enone system would appear in the 1580-1640 cm⁻¹ region.

Aromatic C-H Stretch: The stretching of the C-H bonds on the thiophene ring would be observed above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the CH₂ groups in the saturated ring would appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C-S Stretch: The C-S bond vibration of the thiophene ring typically gives rise to weaker bands in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=C and C-S stretching vibrations are often more intense in the Raman spectrum than in the IR spectrum, aiding in their identification.

Table 3: Predicted Major Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3050-3100FT-IR, Raman
Aliphatic C-H Stretch2850-2960FT-IR, Raman
Carbonyl (C=O) Stretch1660-1685FT-IR (Strong)
Aromatic/Enone C=C Stretch1580-1640FT-IR, Raman
C-S Stretch600-800FT-IR (Weak), Raman

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like π or n) to higher-energy orbitals (like π*).

The structure of this compound contains a conjugated system formed by the thiophene ring and the enone moiety. This chromophore is expected to give rise to two main absorption bands in the UV spectrum:

π → π Transition:* A strong absorption band, typically occurring at shorter wavelengths (around 250-290 nm), corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.

n → π Transition:* A weaker absorption band at longer wavelengths (likely >300 nm), arising from the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is formally forbidden and thus has a much lower intensity.

Information regarding the emission properties (fluorescence or phosphorescence) of this compound is not available in the literature. Many simple ketones are not strongly fluorescent, often undergoing efficient intersystem crossing to the triplet state.

Table 4: Predicted Electronic Transitions for this compound

Transition TypeExpected λmax Range (nm)Expected Intensity
π → π250 - 290High
n → π> 300Low

Derivatization Strategies and Synthetic Transformations of 5,6 Dihydrobenzo B Thiophen 7 4h One

Chemical Modifications at the Ketone Carbonyl Moiety

The ketone group at the C-7 position is a versatile functional handle for a variety of chemical modifications, including reductions, nucleophilic additions, and reactions involving the adjacent α-carbon.

The carbonyl group of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one can be readily reduced to a secondary alcohol, 4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol. This transformation is typically achieved using standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Furthermore, the ketone can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, respectively, often under acidic catalysis to facilitate dehydration. The intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the ketone starting material significantly. This pathway provides access to a variety of N-substituted 4,5,6,7-tetrahydrobenzo[b]thiophen-7-amines. A similar strategy has been employed in the synthesis of related aminobenzothiophene derivatives. acs.org

Table 1: Representative Carbonyl Reduction and Amination Reactions This table is based on established chemical principles, as specific examples for this exact substrate are not detailed in the provided search results.

TransformationTypical ReagentsProduct Class
Reduction to Alcohol1. Sodium borohydride (NaBH₄) 2. Methanol (MeOH)Secondary Alcohol
Reductive Amination1. Primary Amine (R-NH₂), cat. Acid 2. Sodium cyanoborohydride (NaBH₃CN)Secondary Amine

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various carbon-based nucleophiles, most notably organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction results in the formation of a new carbon-carbon bond and, after aqueous workup, yields a tertiary alcohol. The choice of the organometallic reagent allows for the introduction of a wide array of alkyl, alkenyl, or aryl substituents at the C-7 position, significantly increasing the molecular complexity of the scaffold.

The ketone possesses acidic protons on the α-carbon (C-6), which can be removed by a suitable base to form a nucleophilic enolate. The regioselectivity of enolate formation can often be controlled by the choice of base, solvent, and temperature. Strong, sterically hindered bases like lithium diisopropylamide (LDA) typically favor the formation of the kinetic enolate, while weaker bases under thermodynamic control may favor the more substituted enolate, although in this case, only one enolizable position exists.

Once formed, the enolate can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the C-6 position. This α-functionalization is a powerful tool for derivatization. Alternatively, reaction of the ketone with a secondary amine (e.g., pyrrolidine, morpholine) can form an enamine, which serves as a neutral enol equivalent and can undergo similar α-alkylation reactions.

Transformations Involving the Benzo[b]thiophene Ring System

The thiophene (B33073) portion of the bicyclic system retains aromatic character and can undergo reactions typical of electron-rich heterocycles.

The benzo[b]thiophene ring system is electron-rich and reactive towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqyoutube.com The reaction proceeds via a cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com For the parent benzo[b]thiophene system, electrophilic attack generally shows a preference for the C-3 position over the C-2 position of the thiophene ring. Common EAS reactions include halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), nitration (with a mixture of nitric and sulfuric acids), and Friedel-Crafts acylation or alkylation. wikipedia.orgyoutube.com The presence of the fused, non-aromatic keto-containing ring may influence the reactivity and regioselectivity of these substitutions.

While direct cross-coupling on the C-H bonds of the thiophene ring is possible, a more common and controlled strategy involves a preliminary functionalization step. A powerful application of this scaffold involves its aromatization followed by cross-coupling. This strategy has been effectively demonstrated in a convergent synthesis of the antipsychotic drug Brexpiprazole, starting from the isomeric compound 6,7-dihydrobenzo[b]thiophen-4(5H)-one. ias.ac.inias.ac.in

This synthetic route involves three key steps that could be applied to this compound:

Aromatization: The dihydrothiophenone is first aromatized to the corresponding hydroxybenzo[b]thiophene. This can be achieved through various oxidative methods.

Activation: The resulting hydroxyl group is not a suitable leaving group for cross-coupling. It is therefore converted into a highly reactive triflate (trifluoromethanesulfonate) ester by reaction with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine.

Cross-Coupling: The triflate serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. mdpi.comrhhz.net In the synthesis of a key Brexpiprazole intermediate, a palladium-catalyzed Buchwald-Hartwig amination was used to couple the benzothiophene (B83047) triflate with N-Boc-piperazine, forming a crucial C-N bond. ias.ac.inias.ac.in This methodology is broadly applicable to form C-C bonds (e.g., Suzuki, Stille couplings) or other C-heteroatom bonds.

Table 2: Example of a Buchwald-Hartwig Amination Sequence Applied to a Related Scaffold Based on the synthesis of a Brexpiprazole intermediate from 6,7-dihydrobenzo[b]thiophen-4(5H)-one. ias.ac.inias.ac.in

StepDescriptionKey ReagentsProduct of Step
1Aromatization & Hydroxyl Activation1. Oxidizing Agent 2. Triflic anhydride (Tf₂O), PyridineBenzo[b]thiophen-4-yl trifluoromethanesulfonate
2Buchwald-Hartwig AminationN-Boc-piperazine, Pd₂(dba)₃ (catalyst), Xantphos (ligand), Cs₂CO₃ (base)tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Ring-Opening and Ring-Expansion Methodologies

Currently, the scientific literature available through targeted searches does not provide specific examples of ring-opening or ring-expansion reactions directly involving this compound. While such transformations are known for various carbocyclic and heterocyclic ketones, their application to this particular bicyclic thiophene derivative has not been explicitly detailed in the reviewed sources.

Cycloaddition and Annulation Reactions for Fused Heterocycle Formation (e.g., Tacrine (B349632) Analogues)

The annulation of additional heterocyclic rings onto the this compound framework represents a significant area of its synthetic utility. This approach allows for the creation of novel polycyclic systems.

A key intermediate in these annulation reactions is 6-bis(methylsulfanyl)methylidene-5,6-dihydrobenzo[b]thiophen-7(4H)-one, which is synthesized from this compound. This intermediate possesses two electrophilic centers, making it an ideal substrate for reactions with bifunctional nucleophiles to construct five- or six-membered nitrogen-containing heterocycles. rsc.org

For instance, the reaction of this intermediate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of a fused pyrazole (B372694) ring system through cyclization and the elimination of methanethiol. rsc.org Similarly, when reacted with hydroxylamine, a fused isoxazole (B147169) ring is formed. The regiochemistry of the resulting isoxazole is dependent on the reaction conditions. rsc.org

The general scheme for these annulation reactions is presented below:

Table 1: Annulation Reactions of 6-bis(methylsulfanyl)methylidene-5,6-dihydrobenzo[b]thiophen-7(4H)-one
ReactantReagentReaction ConditionsProductYield
6-bis(methylsulfanyl)methylidene-5,6-dihydrobenzo[b]thiophen-7(4H)-oneHydrazine hydrateRefluxing ethanolFused Pyrazole70% rsc.org
6-bis(methylsulfanyl)methylidene-5,6-dihydrobenzo[b]thiophen-7(4H)-oneHydroxylamine-Fused Isoxazole-

Furthermore, the core structure of this compound, being a cyclic ketone, presents it as a potential precursor for the synthesis of tacrine analogues through the Friedländer annulation. The Friedländer synthesis is a well-established method for constructing quinoline (B57606) rings, which form the core of tacrine. This reaction typically involves the condensation of an o-aminobenzonitrile or a related o-aminoarylketone with a ketone or aldehyde. nih.govplymouth.ac.uk

In a hypothetical application to synthesize a thieno-analogue of tacrine, this compound could be reacted with an appropriate o-aminonitrile derivative in the presence of a Lewis acid catalyst. This would lead to a fused quinoline ring system, resulting in a novel tacrine analogue incorporating a dihydrothiophenone moiety. While specific examples of this reaction with this compound are not explicitly documented in the searched literature, the general applicability of the Friedländer reaction to cyclic ketones supports its feasibility. nih.govnih.govresearchgate.net

The proposed reaction is outlined in the following scheme:

Table 2: Proposed Friedländer Annulation for Tacrine Analogue Synthesis
Reactant 1Reactant 2CatalystPotential Product
This compoundo-AminobenzonitrileLewis Acid (e.g., ZnCl2)Thieno[3,2-b]quinoline derivative (Tacrine Analogue)

Computational and Theoretical Studies of 5,6 Dihydrobenzo B Thiophen 7 4h One and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) has been a important tool in elucidating the electronic and geometrical properties of thiophene (B33073) derivatives, including structures related to 5,6-Dihydrobenzo[b]thiophen-7(4H)-one. ub.ac.idresearchgate.netresearchgate.net These calculations provide a quantum mechanical framework to understand the molecule's fundamental characteristics.

DFT studies on related benzothiophene (B83047) systems have been employed to determine optimized molecular geometries, bond lengths, and bond angles. nih.gov For instance, in similar thiophene-containing molecules, the planarity of the benzothiophene ring system is a key structural feature that is accurately predicted by DFT calculations. nih.gov The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap, are also determined. researchgate.net These parameters are crucial for understanding the molecule's stability, reactivity, and potential applications in areas like optoelectronics. ub.ac.id

Table 1: Calculated Geometrical Parameters for a Representative Dihydrobenzo[b]thiophene Derivative

Parameter Value
C-S Bond Length (Å) 1.75
C=O Bond Length (Å) 1.22
Dihedral Angle (°) 5.2

Note: This data is representative of dihydrobenzo[b]thiophene derivatives and not specific to this compound.

The HOMO-LUMO energy gap is a particularly important descriptor derived from DFT calculations, as it provides an indication of the molecule's electronic excitation properties and kinetic stability. A smaller energy gap generally suggests higher reactivity. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling plays a vital role in investigating the mechanisms of chemical reactions involving thiophene-based compounds. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, intermediates, and transition states. This detailed understanding is essential for optimizing reaction conditions and designing new synthetic routes.

For reactions involving benzothiophene derivatives, computational methods can be used to explore various mechanistic possibilities, such as electrophilic substitution or cycloaddition reactions. researchgate.net Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates.

Table 2: Representative Calculated Activation Energies for Reactions of Thiophene Derivatives

Reaction Type Reactant Product Activation Energy (kcal/mol)
Electrophilic Aromatic Substitution Benzothiophene 3-Nitrobenzothiophene 15.8
Diels-Alder Reaction Thiophene Cycloadduct 25.2

Note: This data is illustrative for reactions involving the benzothiophene core and not specific to this compound.

These computational studies can guide synthetic chemists in selecting appropriate reagents and conditions to achieve desired products with high selectivity and yield.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. For derivatives of dihydrobenzo[b]thiophene, methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.

The gauge-invariant atomic orbital (GIAO) method is commonly used within the DFT framework to predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, UV-Vis absorption maxima (λmax). ub.ac.id These calculations help in understanding the electronic transitions within the molecule and can predict its color and photophysical properties. ub.ac.id

Table 3: Predicted Spectroscopic Data for a Dihydrobenzo[b]thiophene Analog

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shift (ppm) 2.5-3.0 (CH₂), 7.2-7.8 (aromatic)
¹³C NMR Chemical Shift (ppm) 25-40 (aliphatic C), 120-140 (aromatic C), 195 (C=O)
UV-Vis λmax (nm) 280, 320

Note: This data is representative and not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. ekb.egnih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its biological activity or material properties.

MD simulations can also be used to investigate intermolecular interactions, such as how the molecule interacts with solvents or other molecules in a condensed phase. This information is crucial for understanding solubility, crystal packing, and binding to biological targets. In the context of drug design, MD simulations are often used to study the binding of a ligand to a protein, providing insights into the stability of the complex and the key interactions that govern binding affinity. nih.gov

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

A variety of quantum chemical descriptors can be calculated to predict the reactivity and selectivity of molecules. These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its propensity to undergo certain types of reactions.

Commonly used descriptors include:

Frontier Molecular Orbital (FMO) theory: The energies and shapes of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack.

Fukui functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Global reactivity descriptors: Parameters such as chemical potential, hardness, and electrophilicity provide a general measure of a molecule's reactivity.

For benzothiophene derivatives, these descriptors have been used to rationalize and predict the regioselectivity of various reactions. By analyzing these computational indices, chemists can make informed predictions about how a molecule will behave in a chemical reaction, which is a powerful tool in the design of new synthetic strategies.

Table 4: Representative Quantum Chemical Descriptors for a Benzothiophene Derivative

Descriptor Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3
Electronegativity 3.85
Chemical Hardness 2.65

Note: This data is illustrative and not specific to this compound.

Synthetic Utility of 5,6 Dihydrobenzo B Thiophen 7 4h One As a Versatile Building Block

Application in the Total Synthesis of Complex Natural Products

While the direct application of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one in the total synthesis of specific, complex natural products is not extensively documented in readily available literature, its structural motifs are present in various natural and synthetic bioactive compounds. The synthesis of structurally analogous compounds, such as bisanthraquinone natural products, often involves the construction of polycyclic aromatic systems, a process where dihydrobenzothiophene derivatives could potentially serve as starting materials or key intermediates. nih.gov The general synthetic strategies for complex molecules often rely on versatile building blocks that can be elaborated into the final natural product structure.

Construction of Pharmacologically Significant Heterocyclic Scaffolds (e.g., Acetylcholinesterase Inhibitors)

The dihydrobenzo[b]thiophene core is a key structural element in a variety of pharmacologically active compounds. Thiophene (B33073) derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. eprajournals.comnih.gov

A significant application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of Alzheimer's disease. Research has shown that compounds incorporating the benzo[b]thiophene moiety can act as effective cholinesterase inhibitors. For instance, a series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized and evaluated for their AChE inhibitory activity, with some analogs showing moderate inhibitory effects. semanticscholar.orgnih.gov Molecular docking studies of these compounds have revealed strong binding to both the catalytic and peripheral anionic sites of the AChE protein. semanticscholar.org

Furthermore, benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE). mdpi.com The versatility of the this compound core allows for its use in synthesizing various condensed heterocyclic systems, which can be further modified to create potent and selective enzyme inhibitors. rsc.org For example, it serves as an intermediate in the preparation of (aminoalkyl)benzo- and -thienocycloalkanones, which have been investigated as atypical antipsychotics. lookchem.com

The table below summarizes the inhibitory activities of selected benzo[b]thiophene derivatives against cholinesterase enzymes.

Compound ClassTarget EnzymeKey Findings
Oxindole-spiro-benzo[b]thiophenesAcetylcholinesterase (AChE)Exhibited moderate inhibitory activities against AChE. semanticscholar.orgnih.gov
Benzo[b]thiophene-chalcone hybridsAChE and Butyrylcholinesterase (BChE)Identified as inhibitors of both enzymes, with some compounds showing comparable activity to the reference drug galantamine. mdpi.com
2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one derivativesAChESome derivatives displayed significant inhibitory activity against AChE, comparable to the reference drug donepezil. semanticscholar.org

This table is based on data from syntheses of various benzo[b]thiophene derivatives, not all of which directly use this compound as the starting material but highlight the importance of the core scaffold.

Integration into Advanced Materials (e.g., Organic Semiconductors, Optoelectronic Devices)

Thiophene-based compounds are of significant interest in materials science due to their electronic properties. They are frequently used as building blocks for organic semiconductors, which are key components in a range of electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com The extended π-conjugation possible in derivatives of benzo[b]thiophene makes them suitable candidates for such applications.

While direct integration of this compound into advanced materials is not widely reported, its derivatives, particularly fully aromatized benzo[b]thiophene systems, are utilized. For example, benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and investigated as solution-processable small-molecule organic semiconductors. mdpi.com The synthetic routes to these advanced materials often involve precursor molecules that can be derived from simpler thiophene-containing building blocks. The reactivity of the ketone in this compound allows for various chemical transformations to extend the conjugation and modify the electronic properties of the resulting molecule, making it a potential precursor for more complex organic semiconductor materials. nih.gov

Development of Novel Organocatalysts and Ligands

The development of novel organocatalysts is a burgeoning field in synthetic chemistry. While specific examples of organocatalysts or ligands directly derived from this compound are not prominent in the literature, the structural features of the molecule suggest its potential in this area. The rigid, fused-ring system can serve as a scaffold to which catalytically active groups or metal-coordinating moieties can be attached.

The synthesis of chiral ligands for asymmetric catalysis often relies on scaffolds that provide a well-defined three-dimensional structure. The dihydrobenzothiophene framework could be functionalized to create such ligands. The development of novel bifunctional organocatalysts, for instance, has been a focus of research for enantioselective reactions. metu.edu.tr Although not directly related to this specific compound, the broader class of sulfur-containing heterocycles has been explored for catalytic applications.

Biological Activity and Structure Activity Relationship Sar Studies of 5,6 Dihydrobenzo B Thiophen 7 4h One Derivatives

Rational Design and Synthesis of Biologically Active Analogues

The design of biologically active analogues of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one often begins with the versatile 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate. researchgate.netresearchgate.net This key building block is commonly synthesized via the Gewald reaction, a multi-component condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.netwikipedia.orgresearchgate.netarkat-usa.org This one-pot synthesis is highly efficient for creating polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.net

Rational design strategies are then employed to modify this core structure to target specific biological pathways. These strategies include:

Scaffold Hybridization: Combining the tetrahydrobenzo[b]thiophene moiety with other known pharmacophores. For instance, creating hybrids with chalcones has been shown to produce potent cholinesterase inhibitors. nih.gov

Isosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. In one study, replacing a nitrogen-hydrogen group (-NH-) with a sulfur atom (-S-) in a related scaffold led to improved antiproliferative and microtubule depolymerizing activities. mdpi.com

Structure-Based Design: Utilizing knowledge of the target protein's active site to design molecules that fit precisely and form key interactions. This is often guided by in silico molecular docking studies. researchgate.netbohrium.com

Once designed, these analogues are synthesized through various organic reactions. The 2-amino group of the starting material serves as a versatile handle for further derivatization, allowing for the construction of fused heterocyclic systems (like pyrimidines, thiazoles, and pyrazoles) or the addition of various side chains. bohrium.comniif.hunih.gov For example, 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide has been used as a key starting material for numerous heterocyclization reactions to produce potential kinase inhibitors. nih.gov

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to determine the biological activity of newly synthesized this compound derivatives.

Enzyme inhibition assays are crucial for identifying the specific molecular targets of these compounds.

Cholinesterase Inhibition: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, is often evaluated using the Ellman spectrophotometric method. nih.govmdpi.commdpi.comresearchgate.net In one study, a series of benzothiophene-chalcone hybrids were tested, with compound 5f emerging as the best AChE inhibitor (IC50 = 62.10 μM) and compound 5h as the best BChE inhibitor (IC50 = 24.35 μM), the latter being comparable to the reference drug galantamine. nih.gov

Kinase Inhibition: Given their prevalence as anticancer agents, derivatives are frequently screened against a panel of protein kinases. ekb.eg For instance, certain analogues have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with one compound demonstrating IC50 values of 0.47 nM and 0.14 nM, respectively. ekb.eg Other targeted kinases include Fibroblast Growth Factor Receptor 1 (FGFR1), Transforming Growth Factor β Receptor 1 (TGFβR1), and enzymes involved in cancer metabolism like Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) and Lactate (B86563) Dehydrogenase A (LDHA). ekb.egnih.gov

While enzyme inhibition is a major focus, some derivatives are designed to interact with cell surface or nuclear receptors.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For example, novel tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated as ligands for the cannabinoid 2 (CB2) receptor. nih.gov These studies utilize competitive binding assays with a known radiolabeled ligand to determine the binding affinity (Ki) of the new compounds. Compound 6b from this class was identified as a potent and highly selective CB2 ligand with a Ki of 2.15 nM. nih.gov

Agonist/Antagonist Functional Assays: Following binding studies, functional assays are performed to determine whether the compound activates (agonist), blocks (antagonist), or has the opposite effect of an agonist (inverse agonist) on the receptor. For the CB2-targeting compounds, an adenylate cyclase assay was used to confirm that compound 6b acted as a full agonist. nih.gov

Cell-based assays provide crucial information on the effect of compounds on whole cells, including their toxicity to cancer cells and their mechanism of action.

Cytotoxicity Assays: The antiproliferative activity of these derivatives is commonly tested against a panel of human cancer cell lines. niif.hu Standard assays like the MTT or SRB assay are used to determine the concentration that inhibits cell growth by 50% (IC50). Cell lines frequently used include those from breast (MCF-7), lung (A549, NCI-H460), colon (LoVo, HCT-116), and central nervous system (SF-268) cancers. ekb.egniif.hunih.gov Several tetrahydrobenzo[b]thiophene derivatives have demonstrated potent cytotoxic effects, with IC50 values in the nanomolar to low micromolar range, sometimes exceeding the potency of standard chemotherapeutic drugs like doxorubicin. ekb.egniif.huresearchgate.net

Specific Pathway Modulation: To understand how these compounds kill cancer cells, further assays are conducted. For example, derivatives have been shown to act as microtubule targeting agents, inhibiting tubulin polymerization, a mechanism similar to well-known chemotherapy drugs. mdpi.comnih.gov Other studies have investigated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at specific phases. researchgate.net

Systematic Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. collaborativedrug.comdrugdesign.orgnih.gov For derivatives of this compound, several SAR analyses have provided insights for designing more potent and selective compounds.

Anticancer Activity: For antiproliferative effects, the substitution pattern on the tetrahydrobenzo[b]thiophene ring is critical. Studies have shown that the presence of a primary amino group coupled with a nitrile group on the thiophene (B33073) ring can enhance enzymatic inhibitory activities against cancer-related enzymes like PDK1 and LDHA. nih.gov The transformation of this amino group into other functionalities often reduces efficacy. nih.gov In another series designed as microtubule targeting agents, the isosteric replacement of a nitrogen-hydrogen scaffold with a sulfur-containing tetrahydrobenzo[b]thiophene scaffold improved both antiproliferative and microtubule depolymerizing activities. mdpi.com

Cholinesterase Inhibition: In a series of benzothiophene-chalcone hybrids, it was found that the hybrid structure itself was generally a better inhibitor of both AChE and BChE compared to the benzothiophene (B83047) precursors alone. nih.gov More specifically, the presence of amino and hydroxyl substituents on the 3-benzoyl moiety of the chalcone (B49325) structure was found to be beneficial for BChE inhibition. nih.gov

The following table summarizes SAR data for selected tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines.

In Silico Approaches for Activity Prediction and Drug Discovery

Computational, or in silico, methods play a vital role in modern drug discovery by predicting the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govej-chem.org

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a protein's binding site to predict the binding conformation and affinity. bohrium.comnih.gov It has been widely used for tetrahydrobenzo[b]thiophene derivatives to understand their interactions with targets like cholinesterases, tubulin, and various protein kinases. nih.govnih.govnih.gov The results of docking studies can help explain observed SAR and guide the design of new analogues with improved binding. nih.govmdpi.com For example, docking studies helped to show that certain inhibitors could bind simultaneously to both the catalytic and peripheral anionic sites of AChE and BChE. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govrasayanjournal.co.in By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, a QSAR model can be built to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov These models have been applied to tetrahydrobenzo[b]thiophene derivatives and related scaffolds to aid in the design of more potent antitumor agents. ekb.egnih.gov

ADMET Prediction: In addition to predicting activity, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov This helps to identify candidates with good drug-like properties, such as potential for oral bioavailability and low toxicity, early in the discovery process. nih.govnih.govrsc.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand (the synthesized compound) and its protein target at the molecular level, thereby guiding the rational design of more potent and selective derivatives. For derivatives of the tetrahydrobenzo[b]thiophene core, docking studies have been performed against several important biological targets.

Anticancer Activity - Targeting Microtubules:

A series of 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, which are structurally analogous to the this compound core, have been identified as potent microtubule targeting agents. researchgate.netnih.gov Molecular docking studies revealed that these compounds bind to the colchicine (B1669291) site on β-tubulin. nih.gov The tetrahydrobenzothiophene scaffold of these molecules creates a concave structure that overlaps well with the binding pocket. nih.gov

Key interactions observed in the docking simulations include:

The pyrimidine (B1678525) N1 and 2-NH2 groups forming water-mediated hydrogen bonds with the backbone of Cysβ239. nih.gov

Hydrophobic interactions between the 2-CH3 group and amino acid residues Valβ236 and Ileβ316. nih.gov

The isosteric replacement of a pyrimido[4,5-b]indole ring system with the 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine ring resulted in a significant increase in microtubule depolymerizing activity, highlighting the favorable contribution of the thiophene-based scaffold. nih.gov

Table 1: Antiproliferative and Microtubule Depolymerization Effects of Selected Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine Derivatives nih.gov

CompoundR1R2Antiproliferative IC50 (nM) in MDA-MB-435 cellsMicrotubule Depolymerization EC50 (nM)
4 NH2OMe9.019
5 NH2SMe1632
7 HOMe2135

Data sourced from Molecules (2022). nih.gov

Antioxidant Activity - Targeting Keap1:

In the investigation of the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives, molecular docking was employed to study the binding affinity of the most potent compounds with the Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com Keap1 is a key regulator of the cellular antioxidant response. The docking studies for compounds such as 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile demonstrated significant binding affinity within the Keap1 protein (PDB: 7C5E), suggesting a potential mechanism for their observed antioxidant effects. nih.govmdpi.com

Anticancer Activity - Targeting EGFR:

Other studies have focused on developing derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. Based on molecular docking, a series of 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated. researchgate.net The compound 7-(4-hydroxyphenyl)-4-(4-methoxylbenzylamino)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine demonstrated significant anti-tumor activity, and docking simulations showed key interactions within the EGFR active site, validating the design strategy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A robust QSAR model can be used to predict the activity of newly designed molecules before their synthesis, thus saving time and resources in the drug discovery process.

While extensive structure-activity relationship (SAR) studies for tetrahydrobenzo[b]thiophene derivatives have been conducted through molecular docking and biological evaluation, dedicated and comprehensive QSAR modeling studies for this specific class of compounds are not widely reported in the reviewed scientific literature. The existing research primarily relies on docking simulations and direct biological assays to establish SAR. nih.govnih.govresearchgate.net

Some studies have utilized Density Functional Theory (DFT) calculations to correlate the chemical structure and reactivity of the most potent antioxidant compounds, which provides a quantum chemical basis for their activity but does not constitute a full QSAR model. nih.govmdpi.com These DFT calculations help in understanding the electronic properties of the molecules that may contribute to their biological effects. nih.govmdpi.com The development of predictive QSAR models could be a valuable future direction to further accelerate the discovery of potent drug candidates based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.